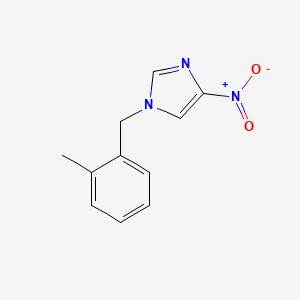

1-(2-methylbenzyl)-4-nitro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-4-nitroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-9-4-2-3-5-10(9)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIRIVCXGZIAIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(N=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Methylbenzyl 4 Nitro 1h Imidazole and Its Chemical Analogues

Regioselective N-Alkylation Strategies for 4-Nitro-1H-imidazole Derivatives

The N-alkylation of the 4-nitro-1H-imidazole core is a pivotal step in the synthesis of the target compound and its analogues. The imidazole (B134444) ring possesses two nitrogen atoms, N-1 and N-3, making regioselectivity a primary challenge. The outcome of the alkylation is highly dependent on the reaction conditions, including the nature of the solvent, the base employed, temperature, and the use of catalysts.

Research has demonstrated that for 4-nitroimidazole (B12731), alkylation is generally favored at the N-1 position. acs.orgresearchgate.net Studies involving various alkylating agents under different operating conditions have achieved total regioselectivity for N-1 alkylation. acs.orgresearchgate.netnih.gov A common strategy involves the reaction of 4-nitroimidazole with an appropriate alkylating agent, such as 2-methylbenzyl halide, in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent. acs.orgrsc.org Heating the reaction mixture, for instance to 60°C in acetonitrile (B52724), has been shown to significantly improve the yields of N-1 alkylated products, which can range from 66-85%. acs.org

Another effective method utilizes phase-transfer catalysis (PTC). N1-(substituted-benzyl)-2-methyl-4-nitro-1H-imidazoles have been successfully synthesized by treating 2-methyl-4(5)-nitroimidazole with benzyl (B1604629) halides in the presence of tetrabutylammonium bromide (TBAB) as a solid-liquid phase transfer catalyst. rsc.org This approach offers mild reaction conditions at room temperature and provides excellent yields of the desired 4-nitro isomers with high regioselectivity. rsc.org

Conversely, alkylation in acidic media presents a different regiochemical outcome that is highly dependent on temperature. researchgate.netunimib.it At lower temperatures (around 75°C), the reaction of 4(5)-nitro-1H-imidazoles with reactive alkylating agents like benzyl chloride predominantly yields the 1-alkyl-5-nitro isomer. researchgate.netunimib.it However, at higher temperatures (around 140°C), the thermodynamically more stable 1-alkyl-4-nitro isomer becomes the major product. researchgate.netunimib.it This temperature-dependent shift provides a tunable method for achieving the desired regiochemistry.

| Starting Material | Alkylating Agent | Conditions (Base, Solvent, Temp) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-nitroimidazole | Various alkyl halides | K2CO3, Acetonitrile, 60°C | 1-alkyl-4-nitro-1H-imidazoles | 66-85% | acs.org |

| 2-methyl-4(5)-nitroimidazole | Substituted benzyl halides | K2CO3, TBAB, Acetonitrile, Room Temp | N1-(substituted-benzyl)-2-methyl-4-nitro-1H-imidazoles | Excellent | rsc.org |

| 4(5)-nitroimidazole | Benzyl chloride | Acidic Media, 140°C | 1-benzyl-4-nitro-1H-imidazole | Predominant | researchgate.netunimib.it |

| 4(5)-nitroimidazole | Various alkyl halides | KOH or K2CO3, DMSO or DMF, Room Temp | 1-alkyl-4-nitro-1H-imidazoles | Low | acs.orgresearchgate.net |

Exploration of Novel Precursor Synthesis and Imidazole Ring Formation Pathways

The synthesis of the core 4-nitro-1H-imidazole precursor is foundational to the production of its derivatives. The most common method for its preparation is the direct nitration of imidazole. nih.gov This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The conditions, such as the molar ratio of the acids and the temperature, are controlled to achieve optimal yields of the desired 4-nitroimidazole isomer.

Beyond the standard nitration of a pre-existing imidazole ring, various methods for the de novo construction of the imidazole core can be adapted to create novel precursors and analogues. These pathways offer flexibility in introducing a wide range of substituents at different positions on the ring.

General imidazole synthesis strategies include:

Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia, which can be adapted to produce substituted imidazoles.

Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines through their reaction with tosylmethyl isocyanide (TosMIC), offering a route to various substituted products.

From α-Aminoketones: The reaction of N-substituted α-aminoketones with formamide under heat can yield 1,4-disubstituted imidazoles.

From 2-Aminoimidazole: While more common for 2-nitroimidazole (B3424786) synthesis, precursors like 2-aminoimidazole can be synthesized from starting materials such as β-aminoacetaldehyde dimethyl acetal and subsequently modified. Diazotization of the amino group followed by nitration is a key pathway in this context.

These fundamental ring-forming reactions provide a versatile toolbox for chemists to design and synthesize novel nitroimidazole precursors, enabling the exploration of a wider chemical space for analogues of 1-(2-methylbenzyl)-4-nitro-1H-imidazole.

Green Chemistry Principles and Sustainable Approaches in Nitroimidazole Synthesis

The integration of green chemistry principles into synthetic processes is crucial for minimizing environmental impact. In the context of nitroimidazole synthesis, this involves utilizing safer solvents, reducing waste, and improving energy efficiency.

One notable green approach involves the use of water as a solvent and a less hazardous oxidizing agent. For instance, a green and facile synthesis of 2-nitroimidazole was developed by treating 2-aminoimidazole with oxone as the oxidant in water. This strategy avoids the use of harsh nitrating acids and organic solvents. The principles of using alternative, environmentally benign reagents and solvents are directly applicable to the synthesis of 4-nitroimidazole analogues.

Alternative energy sources, such as microwave irradiation, are a cornerstone of green synthetic chemistry. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, which lowers energy consumption and often leads to cleaner reactions with higher yields, thereby reducing the need for extensive purification and minimizing solvent waste. The application of microwave heating in the synthesis of nitroimidazole-containing compounds exemplifies a sustainable approach.

Furthermore, the development of solvent-free reaction conditions represents a significant advancement in sustainable synthesis. A solvent-free process for synthesizing 2-nitroimidazole using potter's clay and sodium nitrite (B80452) under microwave conditions has been reported. Adopting similar catalyst-supported, solvent-free, or reduced-solvent methodologies for the synthesis of this compound and its analogues aligns with the core tenets of green chemistry, aiming for processes that are both efficient and environmentally responsible.

Solid-Phase and Microwave-Assisted Synthetic Techniques

Modern synthetic techniques like solid-phase synthesis (SPS) and microwave-assisted organic synthesis (MAOS) have revolutionized the preparation of heterocyclic compounds by enhancing efficiency, yield, and the potential for library generation.

Microwave-Assisted Synthesis: This technique has proven highly effective for the synthesis of nitroimidazole derivatives and related heterocycles. The use of microwave radiation accelerates reaction rates, often leading to shorter reaction times, improved yields, and cleaner product profiles compared to conventional heating methods. For example, the synthesis of oxadiazoles containing a 2-methyl-4-nitro-1-imidazomethyl moiety has been efficiently performed using microwave irradiation. Similarly, various substituted benzimidazoles, which are structurally related to imidazoles, have been synthesized rapidly and in high yields under microwave conditions. The advantages of MAOS, including its speed and efficiency, make it an attractive technique for the rapid synthesis of libraries of this compound analogues for structure-activity relationship studies.

Solid-Phase Synthesis: SPS is a powerful tool for combinatorial chemistry and the generation of compound libraries. While less commonly reported for this specific class of nitroimidazoles, the principles have been successfully applied to the synthesis of other substituted imidazoles. In a typical approach, an imidazole scaffold is attached to a solid support (resin). acs.org Chemical transformations are then carried out on the resin-bound substrate. For example, an immobilized 4-iodoimidazole has been used in metal-halogen exchange reactions followed by treatment with various electrophiles. The final 4-substituted imidazole products are then cleaved from the resin. This scaffold approach allows for the systematic introduction of diversity and facilitates purification, as excess reagents and by-products can be simply washed away. The application of such solid-supported strategies could significantly streamline the synthesis of diverse 4-nitroimidazole analogues.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into drug molecules can have a profound impact on their biological activity and pharmacological profile. Stereoselective synthesis of chiral analogues of this compound can be achieved by employing starting materials from the "chiral pool" or by using asymmetric catalysts.

A prominent strategy involves the use of chiral epoxides as precursors. For instance, chiral derivatives of the well-known nitroimidazole, Misonidazole, have been synthesized by reacting 2-nitroimidazole with (R)- or (S)-epichlorohydrin. This reaction introduces a stereocenter into the side chain attached to the imidazole nitrogen, allowing for the preparation of specific enantiomers. This approach could be readily adapted to synthesize chiral analogues of this compound by using a chiral substituted benzyl halide or by modifying the side chain with a chiral fragment.

Another powerful method utilizes naturally occurring chiral molecules, such as sugars. The synthesis of 2-deoxy-2-(4-nitroimidazol-1-yl)-D-alditols has been accomplished through the reaction of unprotected 2-amino-2-deoxy-D-hexopyranoses with 1,4-dinitroimidazole. This reaction proceeds with retention of configuration at the C-2 position of the sugar ring, effectively transferring the chirality of the starting material to the final product. Such strategies demonstrate the feasibility of creating complex, stereochemically defined nitroimidazole analogues by leveraging the inherent chirality of readily available starting materials.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the underlying mechanisms of key reactions is essential for optimizing conditions and controlling product outcomes. For the synthesis of 1-alkyl-4-nitro-1H-imidazoles, the regioselectivity of the N-alkylation step is of paramount importance.

The mechanism of N-alkylation in acidic media has been elucidated and shown to be temperature-dependent. researchgate.netunimib.it The process begins with the alkylation of the tautomeric 4(5)-nitroimidazole mixture. At lower temperatures, the reaction favors the formation of the kinetically controlled 1-alkyl-5-nitro-1H-imidazole product. researchgate.net However, as the temperature is increased, this initially formed 5-nitro isomer can undergo quaternization by reacting with another molecule of the alkylating agent. This creates a quaternary imidazolium salt. Subsequently, a dealkylation step occurs, which preferentially removes an alkyl group to yield the thermodynamically more stable 1-alkyl-4-nitro-1H-imidazole. researchgate.netunimib.it This quaternization-dealkylation sequence explains the observed shift from the 5-nitro to the 4-nitro isomer at higher temperatures. researchgate.net

In base-catalyzed alkylations, the regioselectivity is often governed by steric and electronic factors. For 4-nitroimidazole, the deprotonated anion is formed, and nucleophilic attack on the alkylating agent typically occurs at the N-1 position, which is sterically more accessible and electronically favored, leading to the predominant formation of the 1-alkyl-4-nitro isomer. acs.orgresearchgate.net The steric hindrance of substituents on the imidazole ring or the alkylating agent can further influence this selectivity.

Computational Chemistry and Theoretical Studies of 1 2 Methylbenzyl 4 Nitro 1h Imidazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Specific quantum chemical calculations, including Density Functional Theory (DFT) or ab initio methods, for 1-(2-methylbenzyl)-4-nitro-1H-imidazole are not detailed in the available scientific literature. While these methods are standard for analyzing the electronic properties of related nitroimidazole compounds, data regarding the HOMO-LUMO gap, electron density distribution, molecular electrostatic potential (MEP) maps, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) for this specific molecule have not been published.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solvation Effects

There are no specific molecular dynamics (MD) simulation studies reported for this compound. Such simulations are crucial for understanding how a molecule interacts with itself and with solvents, providing insights into its behavior in different environments. However, research detailing the intermolecular forces, solvation free energy, or radial distribution functions for this compound is not available.

Prediction of Redox Potentials and Electron Transfer Characteristics

The prediction of redox potentials is critical for understanding the mechanism of action of many nitroimidazole-based compounds. However, no theoretical studies predicting the specific redox potentials or detailing the electron transfer characteristics of this compound have been found in the reviewed literature.

Reaction Mechanism Elucidation via Transition State Analysis and Potential Energy Surface Mapping

Computational studies focused on elucidating the reaction mechanisms of this compound are not available. There is no published research involving transition state analysis or the mapping of potential energy surfaces to describe its reactivity, degradation pathways, or metabolic transformations.

Cheminformatics and Data Mining for Structure-Chemical Property Relationships

No cheminformatics or data mining studies focusing on the structure-chemical property relationships of this compound, excluding biological activity, are present in the scientific literature. Such studies would typically involve analyzing databases of related compounds to build predictive models for various chemical properties, but this has not been applied to or reported for this specific molecule.

Chemical Reactivity and Mechanistic Investigations of 1 2 Methylbenzyl 4 Nitro 1h Imidazole

Electrochemical Reduction Mechanisms and Generation of Reactive Intermediates (e.g., Nitro Radical Anions, Hydroxylamines)

The electrochemical behavior of 1-(2-methylbenzyl)-4-nitro-1H-imidazole is primarily governed by the reducible nitro group. The reduction of nitroimidazoles is a stepwise process that generates several reactive intermediates. This process is of significant interest as the biological activity of many nitroimidazoles is linked to the in-vivo reductive activation of the nitro group. humanjournals.comnih.gov

The initial and critical step in the reduction is a single-electron transfer to the nitro group, which forms a nitro radical anion (NO₂˙⁻). uchile.clscispace.comrsc.orgresearchgate.net The formation and stability of this radical are highly dependent on the experimental conditions, such as the solvent system (aqueous, non-aqueous, or mixed media) and the nature of the electrode surface. uchile.clresearchgate.net Studies on analogous nitroimidazoles show that the nitro radical anion can be detected and characterized using techniques like cyclic voltammetry and electron spin resonance (ESR) spectroscopy. uchile.clnih.gov

The electron-withdrawing nature of substituents on the imidazole (B134444) ring can facilitate the reduction by lowering the electron density on the nitro group. uchile.cl Following its formation, the nitro radical anion is a key intermediate that can undergo further reduction. Under aerobic conditions, it can react with molecular oxygen to produce superoxide (B77818) radicals, regenerating the parent nitro compound. nih.gov

R-NO₂ → [R-NO₂]˙⁻ → R-NO → R-NHOH

The pH of the medium significantly influences the reduction process. For instance, studies on 2-nitroimidazole (B3424786) have shown a pH-dependent voltammetric behavior, indicating changes in the reduction mechanism, potentially involving protonation of intermediates like the hydroxylamine (B1172632) derivative at acidic pH. researchgate.net

Table 1: Electrochemical Reduction Intermediates of Nitroimidazoles

| Intermediate | Description | Significance |

|---|---|---|

| Nitro Radical Anion (R-NO₂˙⁻) | Formed by a one-electron reduction of the nitro group. uchile.clresearchgate.net | Key initial reactive species; can react with oxygen or undergo further reduction. nih.gov |

| Nitroso Derivative (R-NO) | Formed by the reduction of the nitro radical anion. | A transient intermediate in the pathway to hydroxylamine. humanjournals.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Imidazole Ring

The imidazole ring of this compound is susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group at the C4 position. numberanalytics.comlibretexts.org This group activates the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate. numberanalytics.comlibretexts.org

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org

Addition: A nucleophile attacks the electron-deficient carbon atom of the imidazole ring, typically at a position bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comlibretexts.org

Elimination: The leaving group departs, and the aromaticity of the imidazole ring is restored, yielding the substitution product.

For SNAr to occur on the 4-nitroimidazole (B12731) core, a leaving group would need to be present at another position on the ring, such as C2 or C5. The nitro group itself can, in some cases, act as a leaving group. The reaction is facilitated by strong nucleophiles and polar aprotic solvents. numberanalytics.com The synthesis of related compounds, such as 1-(4-nitrophenyl)-2-methyl-4-nitroimidazole from 4(5)-nitro-2-methylimidazole and 4-fluoronitrobenzene, demonstrates the viability of SNAr reactions involving the nitroimidazole scaffold. researchgate.net

Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reactivity | Example/Reason |

|---|---|---|

| Aromatic Ring Substituents | Strongly electron-withdrawing groups (EWGs) are required to activate the ring. libretexts.org | The -NO₂ group at C4 significantly activates the imidazole ring for nucleophilic attack. |

| Leaving Group | A good leaving group is one that is a weak base and can stabilize a negative charge. | Halides (F, Cl, Br, I) are common leaving groups. Fluoride is often the best leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, facilitating nucleophilic attack. masterorganicchemistry.com |

| Nucleophile | Strong nucleophiles lead to faster reaction rates. numberanalytics.com | Alkoxides (RO⁻), amides (R₂N⁻), and thiolates (RS⁻) are effective nucleophiles. |

| Solvent | Polar aprotic solvents are typically used. | Solvents like DMSO, DMF, and acetonitrile (B52724) can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing nucleophilicity. |

Electrophilic Aromatic Substitution Reactions on the Benzyl (B1604629) Moiety and Imidazole Ring

The propensity for electrophilic aromatic substitution (EAS) differs significantly between the two aromatic systems in this compound.

Imidazole Ring: The imidazole ring is generally an electron-rich heterocycle susceptible to electrophilic attack. uobabylon.edu.iqquora.com However, the presence of the 4-nitro group, a powerful deactivating group, drastically reduces the electron density of the imidazole ring, making further electrophilic substitution on it highly unfavorable.

Benzyl Moiety: In contrast, the benzyl ring is the more likely site for electrophilic attack. Its reactivity is governed by the two substituents attached to it: the activating, ortho,para-directing methyl group (-CH₃) and the deactivating 1-(4-nitro-1H-imidazol-1-yl)methyl group. libretexts.orglibretexts.org The methyl group activates the ring towards electrophiles via hyperconjugation and weak inductive effects. libretexts.org The nitroimidazolylmethyl substituent is electron-withdrawing and thus deactivating due to the influence of the nitro group.

The position of electrophilic attack on the benzyl ring is determined by the combined directing effects of these two groups. The activating -CH₃ group strongly directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The deactivating group will direct meta to its own position, but the influence of the activating group typically dominates. Therefore, electrophilic substitution is expected to occur preferentially at the positions activated by the methyl group.

Table 3: Directing Effects of Substituents on the Benzyl Ring for Electrophilic Aromatic Substitution

| Position on Benzyl Ring | Influence of -CH₃ (at C2) | Influence of -CH₂-Im-NO₂ (at C1) | Predicted Outcome |

|---|---|---|---|

| 3 | Ortho (Activating) | Meta (Least Deactivating) | Favorable site for substitution. |

| 4 | Meta (Neutral) | Para (Deactivating) | Unfavorable site for substitution. |

| 5 | Para (Activating) | Meta (Least Deactivating) | Favorable site for substitution. |

| 6 | Ortho (Activating) | Ortho (Sterically Hindered & Deactivating) | Less favorable due to steric hindrance from the bulky imidazolylmethyl group. |

Typical electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. libretexts.orgpharmdguru.com

Photochemical Transformations and Degradation Pathways

Specific photochemical studies on this compound are not widely documented. However, the degradation pathways can be inferred from studies on other nitroaromatic compounds. Nitroaromatic compounds are known to be susceptible to degradation through various environmental and metabolic processes, which can have parallels with photochemical reactions. researchgate.net

Bacterial degradation of nitroaromatics can proceed via either oxidative or reductive pathways. frontiersin.org For example, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. involves an oxidative pathway where a monooxygenase enzyme catalyzes the removal of the nitro group as nitrite (B80452) and hydroxylates the ring to form salicylate. frontiersin.orgnih.gov This is followed by further oxidation to catechol and subsequent ring cleavage. frontiersin.orgnih.gov

Proposed Degradation Pathway (by analogy):

Initiation: Photochemical excitation of the nitro group or interaction with photochemically generated reactive oxygen species (e.g., hydroxyl radicals).

Nitro Group Transformation: Reductive pathways could lead to the formation of amino derivatives, while oxidative pathways could lead to the denitration and hydroxylation of the aromatic rings.

Ring Cleavage: The hydroxylated intermediates can undergo oxidative cleavage, breaking down the aromatic structure into smaller, aliphatic molecules.

The presence of the benzyl group provides another site for photochemical reactivity, such as benzylic oxidation or cleavage of the benzyl-imidazole bond. The ultimate degradation products in an environmental setting would likely be carbon dioxide, water, and inorganic nitrogen compounds.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are centered on the imidazole ring. Imidazole itself is an amphoteric molecule, but it most commonly acts as a base, with the lone pair of electrons on the sp²-hybridized nitrogen (N-3) accepting a proton (pKa of the conjugate acid is ~7.0). quora.com

However, the presence of the strongly electron-withdrawing 4-nitro group significantly reduces the electron density on the imidazole ring, thereby drastically decreasing the basicity of the N-3 atom. Consequently, this compound is expected to be a very weak base, and its conjugate acid will have a much lower pKa value compared to that of unsubstituted imidazole. For comparison, the pKa of the conjugate acid of 2-nitroimidazole has been reported to be as low as -0.8, indicating it only becomes protonated under very strong acidic conditions. researchgate.net The 2-methylbenzyl group at N-1 has a minor electronic effect on the basicity of N-3 compared to the nitro group.

Protonation would occur at the N-3 position:

Im-CH₂-Ph(Me) + H⁺ ⇌ [ImH]⁺-CH₂-Ph(Me)

Table 4: Comparison of pKa Values of Imidazole and Related Compounds

| Compound | Approximate pKa (of Conjugate Acid) | Effect of Substituent |

|---|---|---|

| Imidazole | 7.0 | Reference compound. |

| 2-Nitroimidazole | -0.8 researchgate.net | The -NO₂ group is strongly electron-withdrawing, greatly reducing basicity. |

| 1-Methylimidazole | ~7.2 | The -CH₃ group is weakly electron-donating, slightly increasing basicity. |

| This compound | Expected to be < 0 | The 4-nitro group will be the dominant factor, making the compound a very weak base. |

Coordination Chemistry and Metal Ion Interactions in Chemical Systems

The structure of this compound offers multiple potential sites for coordination with metal ions, making it an interesting ligand in coordination chemistry.

The primary coordination site is the sp²-hybridized "pyridine-like" nitrogen atom (N-3) of the imidazole ring, which possesses a lone pair of electrons available for donation to a metal center. researchgate.netscielo.org.mx Imidazole and its derivatives are well-known ligands that form stable complexes with a wide range of transition metal ions. scielo.org.mx

Additionally, the oxygen atoms of the nitro group can participate in metal coordination. This interaction can range from a strong covalent bond to a weaker, noncovalent "semicoordination." rsc.org Studies have shown that both the geometry and the electronic properties of the nitro group can be influenced by its interaction with a metal center. rsc.org

Research on a copper(II) complex with the related drug ornidazole (B1677491) (a 5-nitroimidazole) revealed that complexation can occur even without direct coordination of the nitroimidazole ligand to the metal. rsc.org This complexation was found to significantly decrease the rate of electrochemical reduction of the nitro group, demonstrating that metal interactions can modulate the chemical reactivity of the molecule. rsc.org The ability of imidazole-containing polymers to adsorb heavy metal ions further underscores the strong affinity of the imidazole moiety for metals. scielo.org.mx

Table 5: Potential Metal Coordination Sites and Interacting Ions

| Coordination Site | Type of Interaction | Common Interacting Metal Ions |

|---|---|---|

| Imidazole N-3 Atom | Lewis base donation of electron pair. | Cu(II), Ni(II), Co(II), Zn(II), Fe(II/III), Ru(II/III), Pt(II) rsc.orgresearchgate.netscielo.org.mx |

The coordination of this compound to metal ions could lead to the formation of discrete molecular complexes or extended coordination polymers with potentially interesting catalytic or material properties.

Molecular Level Interactions in Biological Systems Excluding Clinical, Dosage, Safety, Adverse Effects

Mechanisms of Reductive Activation by Cellular Enzymes (e.g., Nitroreductases, Hydrogenases, Ferredoxins)

1-(2-methylbenzyl)-4-nitro-1H-imidazole, like other nitroaromatic compounds, is a prodrug that requires intracellular enzymatic reduction of its nitro group to become biologically active. nih.govunimi.it This bioactivation is a critical step, transforming the relatively inert parent molecule into a reactive species. The process is primarily carried out by a variety of cellular enzymes, including nitroreductases (NTRs), which are found in numerous organisms. nih.gov

The activation mechanism typically begins with a single-electron transfer to the nitro group, forming a nitro radical anion. mdpi.comnih.gov This step is often catalyzed by flavin-dependent redox enzymes. The redox potential of the nitro group is a crucial determinant of which enzymes can efficiently perform this reduction. nih.gov For instance, nitroimidazoles with very low redox potentials require potent anaerobic enzyme systems like pyruvate:ferredoxin oxidoreductase (POR) or hydrogenases for activation, while those with higher potentials can be reduced by a broader range of nitroreductases. nih.gov

While the single-electron reduction product is key, further reduction can lead to the formation of other reactive intermediates. Studies on related 5-nitroimidazoles have demonstrated that a four-electron reduction is necessary to generate a cytotoxic hydroxylamine (B1172632) (-NHOH) species, which is implicated in covalent adduct formation. nih.gov The specific enzymes involved in the activation of 4-nitroimidazoles can vary; in Helicobacter pylori, for example, enzymes such as RdxA (an oxygen-insensitive NADPH nitroreductase) and FrxA have been identified as activators for certain nitroimidazoles. nih.gov For some bicyclic 4-nitroimidazoles, activation is dependent on a specific F420-dependent glucose-6-phosphate dehydrogenase system. acs.org The precise enzymatic pathway for the activation of this compound depends on the specific cellular environment and the repertoire of reductive enzymes it contains.

Molecular Mechanisms of Covalent Adduct Formation with DNA and Proteins

Following reductive activation, the generated reactive intermediates of this compound are highly electrophilic and readily react with nucleophilic sites on cellular macromolecules, forming stable covalent adducts. acs.org This process is considered a primary driver of the compound's biological effects at the molecular level. nih.govunimi.it

The principal reactive species are thought to be the hydroxylamine and related nitroso derivatives, which arise from the multi-electron reduction of the parent nitro group. nih.govnih.gov These intermediates can covalently bind to both proteins and nucleic acids. Research on 5-nitroimidazoles suggests that the activated hydroxylamine can lead to a nucleophilic attack at the C4 position of the imidazole (B134444) ring, resulting in the formation of adducts with DNA and proteins. nih.gov

Protein adduct formation has been studied in detail for other nitroimidazoles. A proteomics-based investigation using a 2-nitroimidazole (B3424786) probe identified 62 distinct protein targets in cancer cells under hypoxic conditions. nih.gov These targets included critical enzymes involved in fundamental cellular processes.

| Protein Target | Cellular Function | Consequence of Adduct Formation |

|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis, Energy Metabolism | Significant reduction in enzymatic activity |

| Glutathione S-transferase P (GSTP1) | Detoxification, Oxidative Stress Response | Significant reduction in enzymatic activity |

| Thioredoxin Reductase | Redox Regulation, Thiol Metabolism | Reduced enzymatic activity, depletion of cellular thiols |

| Superoxide (B77818) Dismutase | Oxidative Stress Response | Adduct formation observed |

| Purine Nucleoside Phosphorylase | Nucleotide Salvage Pathway | Adduct formation observed |

The formation of these adducts disrupts the normal function of the targeted proteins, leading to enzymatic inhibition and interference with critical cellular pathways. nih.govresearchgate.net

Investigation of DNA Damage Mechanisms (e.g., Strand Breaks, Helix Destabilization) at the Molecular Level

The interaction of activated this compound metabolites with DNA is a significant component of its molecular mechanism. The reactive radical species generated during reduction can directly damage DNA, leading to consequences such as the inhibition of DNA synthesis and the induction of breaks in the phosphodiester backbone. mdpi.com

Studies using plasmid DNA have confirmed that reduced nitroimidazoles are capable of causing DNA strand breaks. nih.gov This damage can manifest as single-strand breaks (SSBs) or more severe double-strand breaks (DSBs). The formation of SSBs has been observed in human peripheral blood lymphocytes exposed to various nitroimidazole derivatives, with evidence suggesting the involvement of reactive oxygen species (ROS) in this process under aerobic conditions. researchgate.net In some cases, the DNA damage is induced not by the parent compound itself, but by its metabolites. researchgate.net

The structure of the nitroimidazole plays a direct role in its DNA-damaging potential. Research on 2-nitroimidazoles has shown that the nature of the substituent at the N-1 position—analogous to the 2-methylbenzyl group in the title compound—significantly influences the efficiency of alkali-labile strand break production. nih.gov While the precise mechanism remains under investigation, it is inferred that specific, yet unidentified, nitro-reduction products are responsible for inducing these breaks, rather than common byproducts like glyoxal. nih.gov Some studies have reported that DNA damage, such as strand breaks, can be reversed by cellular repair mechanisms after the removal of the compound. researchgate.net

Enzymatic Inhibition Studies: Binding Kinetics and Active Site Interactions

The molecular interactions of this compound and related compounds can lead to the inhibition of specific enzymes. While kinetic data for the title compound is not specifically available, research on analogous structures provides critical insights into the potential binding modes and inhibitory mechanisms.

A key aspect of inhibition involves the interaction of the imidazole moiety with the active sites of metalloenzymes. Molecular modeling studies on 1-trityl-4-nitroimidazole, an inhibitor of cytochrome P450 enzymes, have revealed that the presence of a substituent at the C4 position of the imidazole ring—in this case, a nitro group—can sterically hinder the molecule from achieving a close, inhibitory interaction with the heme iron atom at the enzyme's core. nih.gov This suggests that the C4-nitro configuration of this compound may influence its binding affinity and specificity for certain heme-containing enzymes.

Furthermore, studies on other 4-nitroimidazole (B12731) derivatives synthesized for anticancer activity have shown that these molecules can bind with high affinity to hydrophobic pockets within target proteins. researchgate.net The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), as shown in the table below for a related series of compounds.

| Compound | Structural Modification | IC₅₀ (µg/mL) |

|---|---|---|

| Compound 5 | 4-nitroimidazole-piperazine-biphenyl-methanone derivative | 5.17 |

| Compound 7 | Variant with 4-chlorophenyl group | 4.62 |

| Compound 9 | Variant with 4-methoxyphenyl (B3050149) group | 6.12 |

| Compound 11 | Variant with furan-2-yl-methanone group | 3.94 |

Intracellular Chemical Transformations and Generation of Reactive Species

Once inside a cell, this compound undergoes a series of chemical transformations, central to which is the generation of reactive chemical species. The initial one-electron reduction of the nitro group produces a nitro radical anion (NO₂⁻•). mdpi.comnih.gov The fate of this radical is highly dependent on the intracellular oxygen concentration.

In the presence of sufficient oxygen, this radical can transfer its electron to an oxygen molecule, regenerating the parent nitroimidazole and producing a superoxide radical (O₂⁻•). nih.gov This process, known as "futile cycling," can lead to the accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress. researchgate.netrsc.org

Under hypoxic (low oxygen) conditions, which are common in certain biological environments, the nitro radical anion avoids re-oxidation and can undergo further reduction. This multi-step reduction cascade generates a series of highly reactive, short-lived intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives. nih.govnih.gov It is these electrophilic species that are primarily responsible for the covalent modification of cellular nucleophiles like DNA and proteins. acs.org Studies on structurally related nitroimidazoles have confirmed that their mechanism involves an increase in intracellular ROS levels, which contributes to their biological activity. nih.govunimi.it

Structure-Mechanism Relationships for Molecular Binding and Reactivity (without reference to in vivo efficacy or toxicity)

The molecular mechanism of this compound is intrinsically linked to its specific chemical architecture. Key structural features dictate its reduction potential, reactivity, and ability to interact with biological targets.

Position of the Nitro Group : The placement of the nitro group at the C4 position of the imidazole ring is critical. Studies comparing 4- and 5-nitroimidazoles have demonstrated that this seemingly minor positional change dramatically alters the compound's chemical reactivity and the structural requirements for biological activity. acs.orgnih.gov

N-1 Substituent : The 1-(2-methylbenzyl) group at the N-1 position is a crucial determinant of the molecule's properties. Research on other nitroimidazoles has established that the N-1 side chain significantly influences lipophilicity and steric interactions, which in turn affect the molecule's ability to access and bind to enzyme active sites. nih.gov For some nitroimidazoles, the N-1 side chain directly modulates the efficiency of DNA damage. nih.gov

Steric Hindrance at C4 : The nitro group at the C4 position can create steric hindrance that affects molecular binding. Modeling studies have shown that a substituent at C4 can prevent the imidazole nitrogen from coordinating effectively with the iron atom in the heme group of cytochrome P450 enzymes, thereby reducing inhibitory potency. nih.gov

Advanced Analytical Methodologies for Research and Discovery of 1 2 Methylbenzyl 4 Nitro 1h Imidazole

Chromatographic Techniques (HPLC, GC, SFC) for Separation and Purity in Chemical Research

Chromatography is a cornerstone of chemical analysis, enabling the separation of a compound from impurities, unreacted starting materials, and byproducts. The choice of technique depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroimidazoles. sielc.comresearchgate.net Given the polar nature of the nitroimidazole core and the aromatic benzyl (B1604629) group, 1-(2-methylbenzyl)-4-nitro-1H-imidazole is well-suited for reverse-phase (RP) HPLC. In this mode, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.comsielc.com The separation is based on the differential partitioning of the compound between the two phases. Purity is assessed by detecting any extraneous peaks in the chromatogram, and quantification is achieved by comparing the peak area to that of a certified reference standard. UV detection is commonly employed, as the nitroaromatic system provides strong chromophores. mdpi.com

Table 7.1.1: Typical HPLC Parameters for Nitroimidazole Analysis

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Column | Reverse-Phase C18, C8 | Effective for separating moderately polar to non-polar compounds based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Gradients of increasing organic solvent are used to elute compounds with varying polarities. sielc.com |

| Buffer | Phosphoric acid, Formic acid, Ammonium acetate | Controls the ionization state of the analyte and improves peak shape. Formic acid is MS-compatible. researchgate.netsielc.comsielc.com |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rates for balancing resolution and analysis time. |

| Detection | UV (e.g., at 270-320 nm) | The nitroimidazole ring and aromatic substituents absorb strongly in the UV range. sielc.commdpi.com |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Nitroimidazoles themselves are generally non-volatile, necessitating a derivatization step to increase their volatility before GC analysis. bund.denih.gov For this compound, this would involve chemical modification, for example, through silylation. The resulting derivative can then be separated on a low-polarity capillary column (e.g., DB-5 type) and detected with high sensitivity using a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). bund.desci-hub.se

Table 7.1.2: Example GC Parameters for Nitroimidazole Derivative Analysis

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Derivatization | Silylation (e.g., with BSA) | Increases volatility and thermal stability for GC analysis. bund.de |

| Column | DB-5, DB-1 (low-polarity) | Separates compounds based on boiling point and polarity. bund.de |

| Injector Temp. | ~285 °C | Ensures rapid volatilization of the derivatized analyte. bund.de |

| Oven Program | Temperature gradient (e.g., 60°C to 290°C) | Allows for the separation of compounds with a range of boiling points. bund.de |

| Detector | NPD, MS | NPD is highly selective for nitrogen-containing compounds; MS provides structural information. sci-hub.se |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative that bridges the gap between GC and HPLC. chromatographytoday.comnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a polar organic co-solvent like methanol. southampton.ac.uk This technique is particularly advantageous for separating polar compounds and offers benefits like faster analysis times, reduced organic solvent consumption, and high efficiency. chromatographytoday.com Given its polarity, this compound would be amenable to SFC, likely using a polar stationary phase (such as ethylpyridine or diol) to achieve sufficient retention and separation. chromatographytoday.comshimadzu.com

Hyphenated Techniques (LC-MS/MS, GC-MS) for Identification of Reaction Products and Molecular Fragments

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for unequivocal structure elucidation and sensitive quantification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying nitroimidazoles and their metabolites in complex mixtures. nih.govnih.gov The technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov For this compound, the analyte would first be separated by LC. Upon entering the mass spectrometer, it would be ionized, typically using electrospray ionization (ESI) in positive mode to form the protonated molecule [M+H]+. researchgate.net In the first quadrupole of the tandem mass spectrometer, this specific parent ion is selected. It is then fragmented in a collision cell, and the resulting characteristic product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for detection at very low concentrations. nih.govusda.gov

Table 7.2.1: Illustrative LC-MS/MS MRM Transitions for Nitroimidazole Compounds

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Rationale/Comment |

|---|---|---|---|

| Metronidazole (B1676534) | 172.1 | 128.0, 81.9 | Fragmentation corresponds to loss of specific side-chain and ring fragments. nih.gov |

| Ronidazole | 201.1 | 141.0, 113.0 | Characteristic fragments used for confirmation and quantification. |

| Tinidazole (B1682380) | 248.1 | 128.0, 92.8 | The product ion at 128.0 is common to several nitroimidazoles, indicating a shared structural feature. nih.gov |

| This compound | 232.1 (Predicted) | To be determined | The precursor ion would be [M+H]+. Product ions would result from cleavage of the benzyl group and fragmentation of the nitroimidazole ring. |

Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the volatile derivatives of this compound. After separation on the GC column, the molecules enter the mass spectrometer where they are ionized, typically by electron impact (EI). This high-energy ionization causes predictable fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular "fingerprint." bund.de The fragmentation pattern provides rich structural information. For nitroimidazoles, characteristic fragmentation includes the loss of the nitro group (NO₂) and other key structural elements, which helps in confirming the identity of reaction products. nih.gov For instance, studies on related compounds have shown that methylation can significantly alter fragmentation, such as quenching the production of NO+, a key radical in the chemistry of these compounds. nih.gov

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring in Research Settings

The biological activity of nitroimidazoles is intrinsically linked to the electrochemical reduction of the nitro group. Therefore, electrochemical methods are crucial for characterizing the redox properties of new derivatives like this compound.

Cyclic Voltammetry (CV) is a primary technique used to investigate the redox behavior of electroactive species. By applying a varying potential to an electrode and measuring the resulting current, a voltammogram is produced that reveals the reduction and oxidation potentials of the compound. For nitroimidazoles, the key event is the one-electron reduction to a nitro radical anion. researchgate.net The redox potential at which this occurs is a critical parameter. Compounds with lower (more negative) reduction potentials are generally harder to reduce and are more selectively activated by the low-redox-potential systems found in anaerobic microbes, as opposed to mammalian cells. nih.gov Conversely, compounds with higher reduction potentials are more readily reduced and may exhibit less selectivity. nih.govunimib.it By determining the redox potential of this compound, researchers can predict its potential for bioreductive activation. Studies on related compounds show that 2-nitroimidazoles have a reduction potential about 150 mV higher than 5-nitroimidazoles. nih.gov

Table 7.3.1: Redox Potentials of Representative Nitroimidazole Compounds

| Compound Class | Typical Redox Potential (vs. NHE) | Implication |

|---|---|---|

| 2-Nitroimidazoles | Higher potential (~ -250 to -350 mV) | More easily reduced; potential for non-selective effects in mammalian cells. nih.govunimib.it |

| 5-Nitroimidazoles | Lower potential (~ -400 to -500 mV) | Harder to reduce; selective activation in anaerobic microbes. nih.gov |

| 4-Nitroimidazoles | To be determined | Electrochemical analysis is required to place this compound on this spectrum and predict its selectivity. |

Electrochemical Sensors and Reaction Monitoring: Beyond determining fundamental properties, electrochemical methods can be used to monitor reactions in real-time. nih.gov Amperometric or voltammetric sensors can be designed to track the concentration of the parent compound or the appearance of a reduction product during a chemical or enzymatic reaction. mdpi.com This provides valuable kinetic data and insight into reaction mechanisms, such as the rate of bioreductive activation by specific enzymes.

Development of Chemical Probes for Molecular Target Identification and Pathway Elucidation

A well-characterized compound like this compound can be developed into a chemical probe to investigate biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular context. nih.govrjeid.com

The development process involves transforming the initial compound into a tool for discovery. This typically requires creating a probe that incorporates a reporter tag (like biotin (B1667282) or a fluorescent dye) or a reactive group for covalent labeling, while retaining its affinity for the biological target. The probe is then used in various proteomics strategies, such as Activity-Based Protein Profiling (ABPP) or compound-centric chemical proteomics , to identify its binding partners within a cell lysate or living cells. researchgate.net

For a nitroimidazole-based probe, a key hypothesis would be that it targets proteins within the cellular redox network, as has been shown for other nitroimidazoles that bind to proteins like thioredoxin reductase. nih.gov To validate findings, a crucial control experiment involves using a structurally similar but biologically inactive analog of the probe. nih.gov This negative control helps to distinguish specific target engagement from non-specific interactions. The identification of specific protein targets for this compound would provide profound insights into its mechanism of action and elucidate the molecular pathways it perturbs.

Table 7.4.1: Key Characteristics of an Ideal Chemical Probe

| Characteristic | Description | Importance |

|---|---|---|

| Potency | High affinity for the intended target (typically nanomolar range). youtube.com | Ensures that the probe can be used at low concentrations, minimizing off-target effects. |

| Selectivity | Minimal interaction with other proteins, especially those within the same family. youtube.com | Crucial for correctly linking a biological effect to the specific target of interest. |

| Cell Permeability | Ability to cross the cell membrane to engage with intracellular targets. youtube.com | Essential for studying target function in a live-cell environment. |

| Mechanism of Action | A clear and understood interaction with the target (e.g., competitive inhibitor, covalent binder). | Allows for the design of robust experiments and interpretation of results. |

| Negative Control | A structurally similar molecule that lacks activity against the target. nih.gov | Used to confirm that observed cellular effects are due to on-target activity. |

Emerging Research Avenues and Unaddressed Scientific Challenges for 1 2 Methylbenzyl 4 Nitro 1h Imidazole

Novel Synthetic Strategies for Enhanced Structural Diversity

The synthesis of 1-(2-methylbenzyl)-4-nitro-1H-imidazole and its analogues can be achieved through various established and emerging synthetic methodologies. The primary approach involves the N-alkylation of a 4-nitroimidazole (B12731) core with a suitable benzyl (B1604629) halide.

Recent research has focused on developing more efficient and regioselective alkylation methods. For instance, the use of phase-transfer catalysts in N-alkylation reactions of imidazoles has been shown to provide excellent yields under mild, room-temperature conditions. This approach offers a simple work-up procedure and high regioselectivity, which is crucial when dealing with substituted imidazoles where multiple nitrogen atoms are available for alkylation.

To enhance the structural diversity of compounds related to this compound, several novel synthetic strategies can be explored:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the N-alkylation of nitroimidazoles.

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher purity and more consistent production of N-substituted nitroimidazoles.

Diversity-oriented synthesis: By combining a range of substituted 4-nitroimidazoles with a library of benzyl halides under optimized conditions, a large array of analogues can be rapidly synthesized for screening and further investigation.

Post-synthesis modification: Functional groups on the benzyl ring or the imidazole (B134444) core can be further modified to create a wider range of derivatives with varied electronic and steric properties.

A comparative overview of different synthetic conditions for N-alkylation of nitroimidazoles is presented in Table 1.

| Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tetrabutylammonium bromide (TBAB) / K₂CO₃ | Acetonitrile (B52724) | Room Temperature | >90 | nih.gov |

| K₂CO₃ | Acetonitrile | 60 | 66-85 | nih.gov |

| KOH | DMSO/DMF | Room Temperature | Low | nih.gov |

| NaH | DMF | Room Temperature to 120 | Moderate | nih.gov |

Table 1. Comparison of Synthetic Conditions for N-Alkylation of Nitroimidazoles. This table summarizes various reported conditions for the N-alkylation of nitroimidazole derivatives, highlighting the impact of catalyst, base, solvent, and temperature on reaction yield.

Deeper Mechanistic Insights into Redox Chemistry and Biological Interactions

The biological activity of nitroimidazoles is intrinsically linked to the redox chemistry of the nitro group. Under anaerobic or hypoxic conditions, the nitro group can be reduced by nitroreductase enzymes to form reactive nitroso and hydroxylamine (B1172632) intermediates, as well as the nitro radical anion. These reactive species are capable of interacting with and damaging cellular macromolecules such as DNA, leading to cytotoxic effects. nih.gov

The specific redox potential of this compound is a critical parameter that governs its biological activity. The electron-donating or -withdrawing nature of the substituents on both the imidazole and benzyl rings can modulate this potential. Generally, 4-nitroimidazoles have a more negative reduction potential compared to their 5-nitro counterparts, which can influence their efficacy and selectivity. nih.gov

Unaddressed scientific challenges in this area include:

Determination of the precise redox potential of this compound and its correlation with biological activity.

Identification of the specific nitroreductase enzymes responsible for its activation in different biological systems.

Characterization of the full spectrum of reactive intermediates formed upon reduction and their specific interactions with cellular targets.

Understanding the influence of the 2-methylbenzyl substituent on the stability and reactivity of the generated radical species.

Development of New Chemical Tools and Reagents Based on the Nitroimidazole Scaffold

The unique redox properties of the nitroimidazole core make it an attractive scaffold for the development of novel chemical tools and reagents. Specifically, the hypoxia-selective activation of nitroimidazoles has been exploited to design probes for imaging hypoxic tissues, which are a common feature of solid tumors. nih.gov

This compound could potentially be developed into such a tool. By incorporating a fluorescent reporter or a positron-emitting radionuclide into its structure, it could serve as a probe for techniques like fluorescence microscopy or Positron Emission Tomography (PET). The principle behind this application is that the probe would be non-fluorescent or its radioactive component would be masked in its initial state. Upon entering a hypoxic environment and undergoing bioreductive activation, a conformational change or cleavage event would unmask the reporter, leading to a detectable signal.

Key research directions in this area include:

Design and synthesis of bifunctional derivatives of this compound that incorporate a reporter moiety without compromising the redox-active properties of the nitroimidazole core.

Evaluation of the "turn-on" response of these probes in cell culture models under varying oxygen concentrations.

In vivo validation of the most promising probes in animal models of diseases characterized by hypoxia, such as cancer.

Applications in Supramolecular Chemistry and Materials Science

The planar nature of the imidazole ring and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, make this compound a candidate for applications in supramolecular chemistry and materials science. The presence of the nitro group and the aromatic benzyl ring can influence the packing of molecules in the solid state, leading to the formation of specific crystal structures with potentially interesting properties.

While no specific studies on the supramolecular chemistry of this compound have been reported, analysis of related structures provides insights into the types of interactions that can be expected. For example, the crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole reveals weak C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions, which organize the molecules into layers. mdpi.com

Potential research avenues include:

Crystallographic analysis of this compound to determine its solid-state structure and identify the key intermolecular interactions.

Co-crystallization studies with other molecules to form novel supramolecular assemblies with tailored properties.

Investigation of the potential for this compound to act as a ligand in the formation of metal-organic frameworks (MOFs), leveraging the coordinating ability of the imidazole nitrogen atoms.

Fundamental Studies on Resistance Mechanisms at the Biochemical and Molecular Genetic Levels

The development of resistance is a major challenge for the clinical use of nitroimidazole-based drugs. At the fundamental level, resistance is often associated with alterations in the activity of nitroreductase enzymes that are responsible for activating the prodrug. nih.gov

The primary biochemical mechanism of resistance involves decreased activity of these essential nitroreductases. nih.gov This can occur through several molecular genetic events:

Mutations in the genes encoding nitroreductases: Point mutations, deletions, or insertions in the coding sequence of a nitroreductase gene can lead to the production of a non-functional or less efficient enzyme.

Downregulation of nitroreductase expression: Changes in the regulatory regions of these genes can lead to reduced transcription and, consequently, lower levels of the activating enzyme.

Horizontal gene transfer: In bacteria, resistance can be acquired through the transfer of genetic material, such as plasmids carrying genes that confer resistance. nih.gov

To understand the potential for resistance to this compound, future research should focus on:

Identifying the specific nitroreductases that are most efficient at activating this compound.

Generating and characterizing resistant cell lines or bacterial strains in the laboratory to identify the genetic and biochemical changes that lead to resistance.

Investigating the role of efflux pumps and other potential resistance mechanisms that may be relevant to this specific compound.

A summary of common genes and mechanisms associated with nitroimidazole resistance is provided in Table 2.

| Gene(s) | Organism(s) | Mechanism of Resistance | Reference |

| nim genes (nimA-F) | Bacteroides spp. | Encode 5-nitroimidazole reductase, which reduces the drug to a non-toxic amine. | nih.gov |

| rdxA, frxA | Helicobacter pylori | Inactivating mutations in genes encoding oxygen-insensitive NADPH nitroreductase and NAD(P)H flavin oxidoreductase. | nih.gov |

| ddn | Mycobacterium tuberculosis | Mutations in the gene for the deazaflavin-dependent nitroreductase responsible for activating bicyclic nitroimidazoles. | nih.gov |

Table 2. Genes and Mechanisms Associated with Resistance to Nitroimidazoles. This table outlines key genes and the corresponding biochemical mechanisms that have been identified in the development of resistance to various nitroimidazole drugs in different microorganisms.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-methylbenzyl)-4-nitro-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, nitroimidazole derivatives are synthesized via TDAE (tetrakis(dimethylamino)ethylene)-mediated alkylation, where 4-nitroimidazole reacts with 2-methylbenzyl halides under inert conditions. Key optimization parameters include:

- Catalyst selection : TDAE enhances electron transfer in alkylation steps .

- Temperature control : Reactions are conducted at 60–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: What analytical techniques are essential for characterizing the structural and chemical purity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl proton signals at δ 4.8–5.2 ppm; nitro group absence in DEPT-135) .

- IR : Validate nitro (1520–1350 cm⁻¹) and imidazole ring (3100–3000 cm⁻¹) stretches .

- Chromatography :

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry in solid state .

Advanced: How can researchers design experiments to evaluate the antimicrobial activity of this compound?

Methodological Answer:

- In vitro assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours .

- Mechanistic studies :

- Membrane disruption assays : Use fluorescent dyes (e.g., propidium iodide) to assess cell permeability .

- Enzyme inhibition : Target nitroreductases via spectrophotometric NADPH oxidation assays .

Advanced: How should contradictions between computational predictions and experimental cytotoxicity data for nitroimidazole derivatives be addressed?

Methodological Answer:

- Validate computational models :

- Re-run docking (e.g., AutoDock Vina) with updated crystal structures of target proteins (e.g., EGFR kinase domain) .

- Compare MD (molecular dynamics) simulations (50 ns) with experimental IC₅₀ values to assess binding stability .

- Experimental refinement :

Advanced: What computational strategies enhance structure-activity relationship (SAR) studies for benzyl-substituted nitroimidazoles?

Methodological Answer:

- QSAR modeling :

- Use Gaussian-based DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and HOMO/LUMO distributions .

- Train models with datasets of logP, polar surface area, and IC₅₀ values from analogs .

- Pharmacophore mapping :

- Identify critical moieties (e.g., nitro group, benzyl hydrophobicity) using Schrödinger’s Phase .

- ADMET prediction :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.